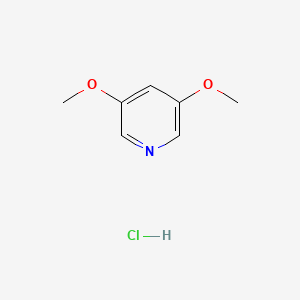
3,5-Dimethoxypyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridine derivatives can involve various strategies, including alkylation, annulation, and hydrolysis reactions. For instance, the synthesis of 3,5-dimethoxyphthalic anhydride involves alkylation and annulation reactions starting from methyl 3,5-dimethoxybenzoate, followed by hydrolysis, decarboxylation, oxidation, and dehydration steps . Similarly, 3,5-diaminopyridine and 3,5-dimethoxycarbonylamino-pyridine were synthesized from 3,5-dimethylpyridine through oxidation, amination, and Hofmann degradation . These methods highlight the multi-step nature of synthesizing complex pyridine derivatives and the importance of optimizing reaction conditions for yield and efficiency.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often elucidated using spectroscopic methods and, in some cases, single-crystal X-ray analysis. For example, the structures of dimerized compounds resulting from the acidic hydrolysis of tetrahydrofuro[3,2-c]- and tetrahydrofuro[2,3-c]pyridine were determined by spectroscopic methods and X-ray analysis . These techniques are crucial for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions, including acid-catalyzed hydrolysis, which can yield mixtures of products such as δ-keto esters and dihydropyrones . The reaction pathways can be influenced by factors such as alkyl substitution and the choice of solvent system. Additionally, the reactivity of these compounds can be exploited to construct novel heterocyclic systems, as demonstrated by the use of a chloro-substituted furochromen derivative to synthesize a variety of heterocyclic compounds with potential antimicrobial and anticancer activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as 3,5-dimethoxypyridine hydrochloride, are influenced by their molecular structure. These properties include solubility, melting point, and reactivity towards other chemical reagents. The presence of methoxy groups can affect the electron density of the pyridine ring, influencing its reactivity in subsequent chemical transformations. The characterization of these properties typically involves a combination of spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), which provide information about the functional groups and molecular weight of the compounds .
Applications De Recherche Scientifique
Medicinal Intermediate and HIV Restrainer Synthesis
A study by Zhang, Liu, Xu, and Liu (2007) presented a new process for preparing 3,5-dihydroxy-1-pentylbenzene, utilized as a medicinal intermediate and in the synthesis of HIV restrainers. This process involved technical 3,5-dimethoxybenzoic acid and resulted in a high yield and purity, marking a significant advancement in this field of research (Longduo Zhang, Zhiqiang Liu, Yulun Xu, & Shuying Liu, 2007).
Synthesis of 3,5-Dimethoxyphthalic Anhydride
Liu Zuliang (2007) researched the synthesis of 3,5-dimethoxyphthalic anhydride, a compound with applications in synthesizing substituted anthraquinones and hypericin derivatives. This process utilized methyl 3,5-dimethoxybenzoate and chloral hydrate, leading to a significant total yield of the desired product (Liu Zuliang, 2007).
Method Development for Genotoxic Impurity Detection
Venugopal et al. (2012) developed a liquid chromatographic-tandem mass spectrometric method for analyzing 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, a genotoxic impurity in pantoprazole sodium drug substances. This method provided a sensitive and selective approach for trace analysis in pharmaceuticals (N. Venugopal, A. V. Bhaskar Reddy, K. Gangadhar Reddy, V. Madhavi, & G. Madhavi, 2012).
Corrosion Inhibition Studies
Bouklah et al. (2005) investigated the influence of 3,5-dimethyl-1H-pyrazole, pyridine, and 2-(3-methyl-1H-pyrazol-5-yl) pyridine on steel corrosion inhibition. Their study highlighted the potential application of pyridine derivatives, including 3,5-dimethoxypyridine hydrochloride, in protecting metals from corrosive environments (M. Bouklah, A. Attayibat, B. Hammouti, A. Ramdani, S. Radi, & M. Benkaddour, 2005).
Synthesis of Novel Compounds for Antimicrobial Evaluation
Saidugari et al. (2016) described the synthesis of novel 1,2,3-triazole-hydrazone derivatives incorporating the 3,4-dimethoxy pyridine ring nucleus. These compounds were tested for antimicrobial properties against various bacterial and fungal pathogens, demonstrating the versatility of this compound derivatives in pharmaceutical research (Swamy Saidugari, L. Vadali, K. Vidya, & B. Ram, 2016).
Development of Novel Heterocyclic Systems for Antimicrobial and Anticancer Evaluation
Ibrahim et al. (2022) used 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal as an intermediate to create various heterocyclic systems linked to furo[3,2-g]chromene. These compounds exhibited variable antimicrobial and anticancer activities, showcasing the application of this compound derivatives in developing new therapeutic agents (M. Ibrahim, Sami A. Al-Harbi, Esam S Allehyani, Esam A. Alqurashi, & A. Alqarni, 2022).
Safety and Hazards
For safety, it is recommended to rinse with pure water for at least 15 minutes in case of exposure and consult a doctor . The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place . It is advised to handle with gloves and wear tightly fitting safety goggles .
Mécanisme D'action
Target of Action
The primary targets of 3,5-Dimethoxypyridine hydrochloride are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine and its derivatives are often used as solvents and starting materials for the synthesis of target compounds in pharmaceuticals and agrochemicals .
Mode of Action
The mode of action of this compound is not well-studied. As a pyridine derivative, it may interact with biological targets in a similar manner to other pyridine compounds. Without specific information on its targets, it’s challenging to describe its precise mode of action .
Pharmacokinetics
For instance, its molecular weight (175.61 g/mol) and its solubility could influence its absorption and distribution . More detailed studies are required to fully understand its pharmacokinetic profile.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information about its specific biological targets
Action Environment
The action of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific information on its mode of action and its targets, it’s challenging to predict how these factors might influence its action, efficacy, and stability .
Propriétés
IUPAC Name |
3,5-dimethoxypyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c1-9-6-3-7(10-2)5-8-4-6;/h3-5H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSOTJFDGYYSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


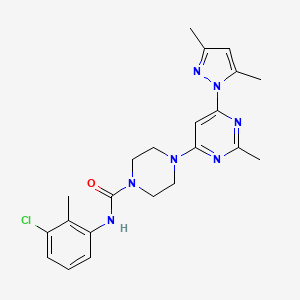
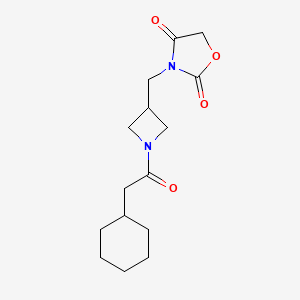
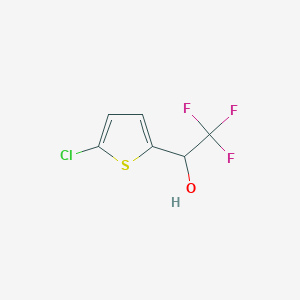
![N-(4-ethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507396.png)
![3-butyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2507399.png)
![N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2507401.png)
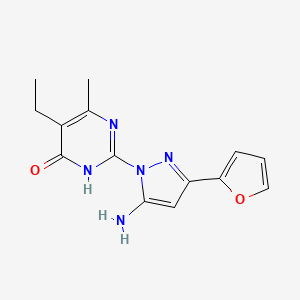
![N-(2-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2507404.png)
![Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate](/img/structure/B2507405.png)
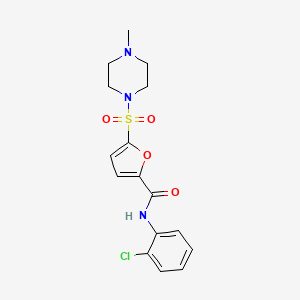

![diethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2507411.png)